

Physicochemical Properties of 1,3-Disubstituted Adamantane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Adamantanedimethanol*

Cat. No.: *B095918*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic tricycle-decane, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional geometry and metabolic stability make it an attractive building block for the design of therapeutic agents. Among its various analogues, 1,3-disubstituted adamantane derivatives have garnered significant attention, leading to the development of drugs for a range of conditions, from neurological disorders to viral infections. This technical guide provides a comprehensive overview of the core physicochemical properties of these derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Data of 1,3-Disubstituted Adamantane Derivatives

The physicochemical properties of 1,3-disubstituted adamantane derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (LogP), acid dissociation constant (pKa), aqueous solubility, and melting point dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. The following tables summarize the available quantitative data for a selection of these derivatives.

Compound Name	Substituents at C1 and C3	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	LogP	pKa	Aqueous Solubility
Adamantane	-H, -H	C ₁₀ H ₁₆	136.24	270 (sublimes)	2.44	-	Insoluble
1,3-Adamantane diol	-OH, -OH	C ₁₀ H ₁₆ O ₂	168.23	258-265	-	-	Slightly soluble/Insoluble [1] [2]
1,3-Diaminoadamantane	-NH ₂ , -NH ₂	C ₁₀ H ₁₈ N ₂	166.27	-	-	-	-
1,3-Dibromo adamantane	-Br, -Br	C ₁₀ H ₁₄ Br ₂	294.03	-	-	-	-
1,3-Dichloroadamantane	-Cl, -Cl	C ₁₀ H ₁₄ Cl ₂	205.12	-	-	-	Insoluble in NaOH solution [3]
1,3-Bis(4-hydroxyphenyl)adamantane	-C ₆ H ₄ OH, -C ₆ H ₄ OH	C ₂₂ H ₂₄ O ₂	320.42	200-204	-	-	Insoluble (7.7E-4 g/L) [4]

Amantadi

ne (1-amino-
amoadamantan
e)

-NH ₂ , -H	C ₁₀ H ₁₇ N	151.25	180-192	2.44[5]	10.58[5]	6290 mg/L[5]
-----------------------	-----------------------------------	--------	---------	---------	----------	-----------------

Memanti

ne (1-amino-
3,5-dimethyl-
adamantane
ne)

-NH ₂ , -CH ₃	-CH ₃	C ₁₂ H ₂₁ N	179.30	153	3.28[6]	10.27[6]	Soluble[6]
-------------------------------------	------------------	-----------------------------------	--------	-----	---------	----------	------------

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. This section outlines the detailed methodologies for key experiments cited in the literature for characterizing 1,3-disubstituted adamantane derivatives.

Synthesis of 1,3-Disubstituted Adamantane Derivatives

A general workflow for the synthesis of 1,3-disubstituted adamantanes often starts from adamantane itself or a monosubstituted derivative. The following provides an illustrative example for the synthesis of 1,3-diaminoadamantane.

Synthesis of 1,3-Diaminoadamantane

This synthesis is a two-step process starting from adamantane.

Step 1: Synthesis of 1,3-Dibromoadamantane

- To a stirred mixture of adamantane, dichloromethane (CH₂Cl₂), and iron powder at room temperature, add liquid bromine.
- Maintain the reaction at this temperature for 24 hours.
- Treat the reaction mixture with aqueous sodium sulfite to quench excess bromine.

- Separate the organic layer and concentrate it to obtain a yellow solid.
- Recrystallize the solid from methanol to yield white crystals of 1,3-dibromoadamantane.[\[7\]](#)

Step 2: Synthesis of 1,3-Diaminoadamantane

- In a round-bottom flask pre-heated to 140°C, add 1,3-dibromoadamantane, trifluoroacetic acid, urea, and diphenyl ether (as a high-boiling solvent).
- Stir the mixture and heat to the desired reaction temperature for a set time.
- Cool the mixture and extract with chloroform (CHCl_3).
- Concentrate the organic layer by vacuum distillation to obtain a white oily solid.
- Dissolve the solid in 2M hydrochloric acid (HCl).
- Separate the upper clear solution and basify it with sodium hydroxide (NaOH) to a pH of 11.
- Extract the solution with CHCl_3 , dry the organic layer over magnesium sulfate (MgSO_4), and concentrate it again by vacuum distillation to obtain the final product, 1,3-diaminoadamantane.[\[7\]](#)

General Synthesis Workflow for 1,3-Diaminoadamantane

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of 1,3-diaminoadamantane.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall distribution.

Shake-Flask Method

- Prepare a biphasic system of n-octanol and water (or a suitable buffer for LogD determination).
- Dissolve a known amount of the 1,3-disubstituted adamantane derivative in this system.
- Agitate the mixture until equilibrium is reached.
- Separate the n-octanol and aqueous phases.

- Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

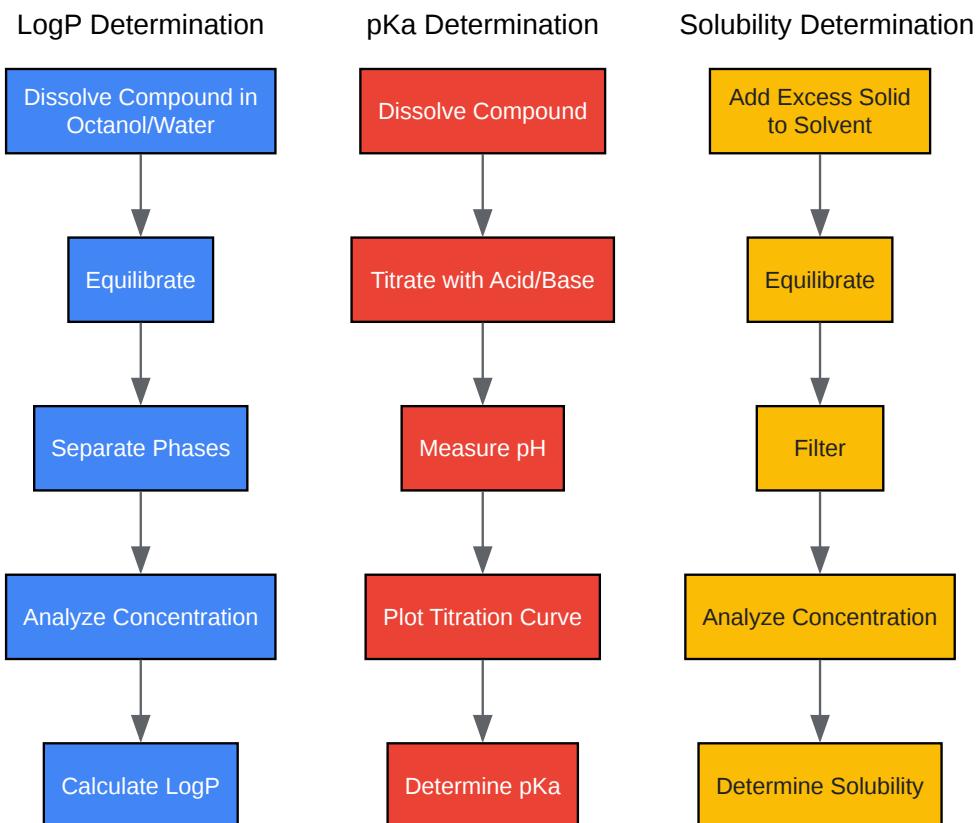
Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a compound at physiological pH, which influences its solubility, receptor binding, and other properties.

Potentiometric Titration

- Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
- Dissolve a precise amount of the adamantane derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
- For an acidic derivative, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments. For a basic derivative, titrate with a strong acid (e.g., 0.1 M HCl).
- Record the pH of the solution after each addition of the titrant.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid or base has been neutralized.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Determination of Aqueous Solubility


Aqueous solubility is a key determinant of a drug's bioavailability.

Shake-Flask Method

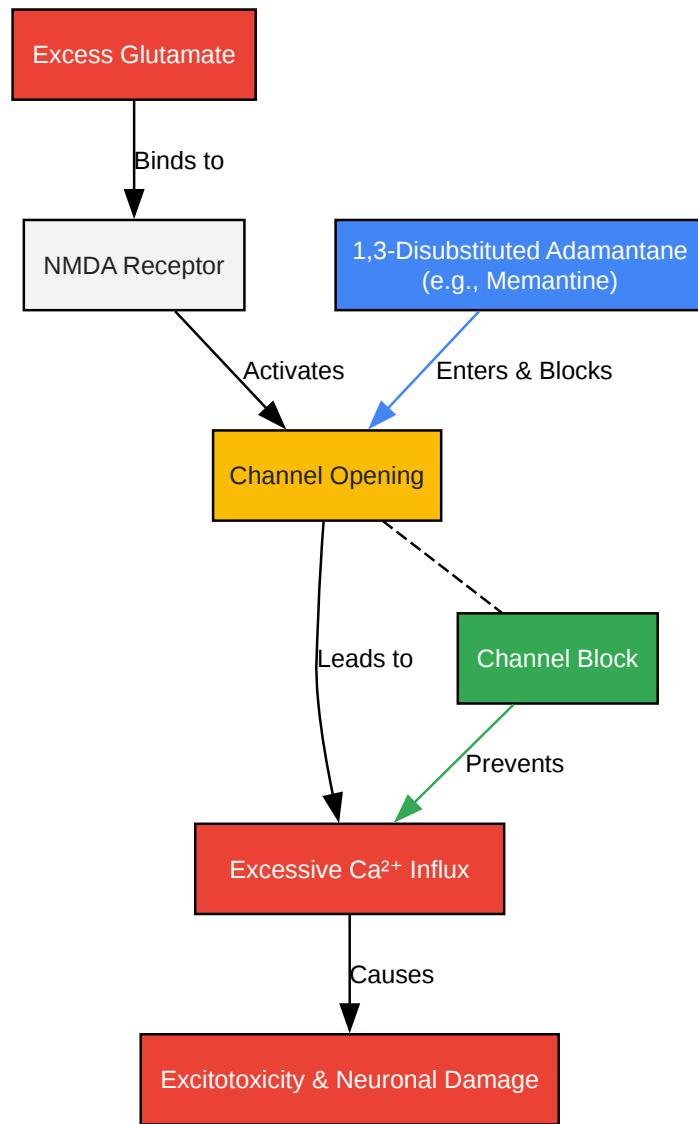
- Add an excess amount of the solid 1,3-disubstituted adamantane derivative to a known volume of water or a relevant aqueous buffer in a sealed flask.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][14]
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
- Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).[13][14]
- The measured concentration represents the aqueous solubility of the compound at that temperature.

Experimental Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

Workflow for the determination of key physicochemical properties.


Signaling Pathways and Biological Targets

The rigid adamantane core allows for the precise positioning of substituents, enabling these derivatives to interact with specific biological targets and modulate various signaling pathways.

NMDA Receptor Antagonism

Certain 1,3-disubstituted adamantane derivatives, most notably memantine, act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[\[14\]](#) This receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. However, excessive activation of NMDA receptors leads to excitotoxicity, a key factor in neurodegenerative diseases like Alzheimer's. Memantine's mechanism involves blocking the NMDA receptor channel when it is excessively open, thereby preventing pathological levels of calcium influx while preserving normal synaptic transmission.[\[14\]](#)

NMDA Receptor Antagonism by 1,3-Disubstituted Adamantane Derivatives

[Click to download full resolution via product page](#)

Mechanism of NMDA receptor antagonism.

Antiviral Activity: M2 Ion Channel Inhibition

Amantadine and its derivatives are known for their antiviral activity against the influenza A virus. Their primary mechanism of action involves the inhibition of the viral M2 proton ion channel.[\[9\]](#) This channel is essential for the uncoating of the virus within the host cell, a critical step for viral replication. By blocking the M2 channel, these adamantane derivatives prevent the influx of protons into the viral particle, thereby inhibiting the release of the viral genome into the cytoplasm and halting the infection process.[\[9\]](#)

Soluble Epoxide Hydrolase (sEH) Inhibition

Adamantyl ureas are potent inhibitors of soluble epoxide hydrolase (sEH).[\[13\]](#)[\[17\]](#) This enzyme is involved in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. By inhibiting sEH, 1,3-disubstituted adamantane ureas increase the levels of EETs, which can be beneficial in treating cardiovascular and inflammatory diseases. The adamantane moiety often contributes to the high potency and metabolic stability of these inhibitors.

Sigma Receptor Modulation

Some adamantane derivatives have been shown to interact with sigma receptors, which are non-opioid receptors found in the central nervous system and other tissues.[\[18\]](#) The sigma-2 receptor, in particular, has been identified as a potential target for anti-cancer therapies. Adamantane-based compounds are being investigated as scaffolds for the development of sigma-2 receptor ligands for tumor imaging and as cytotoxic cargo delivery systems.[\[18\]](#)[\[19\]](#)

Anti-Cancer Activity

Recent studies have explored the potential of 1,3-disubstituted adamantane derivatives as anti-cancer agents.[\[20\]](#)[\[21\]](#)[\[22\]](#) For instance, adamantane-linked isothiourea derivatives have demonstrated in vitro cytotoxic activity against various human cancer cell lines.[\[20\]](#)[\[21\]](#) The proposed mechanisms of action are still under investigation but may involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[\[22\]](#)

Conclusion

The 1,3-disubstituted adamantane scaffold offers a versatile platform for the design of novel therapeutic agents. Its unique physicochemical properties, including high lipophilicity and a

rigid three-dimensional structure, can be fine-tuned through substitution at the 1 and 3 positions to optimize drug-like characteristics and target specific biological pathways. This guide has provided a comprehensive overview of the key physicochemical properties, experimental methodologies for their determination, and the diverse signaling pathways modulated by this important class of molecules. Continued research into the structure-property and structure-activity relationships of 1,3-disubstituted adamantane derivatives holds great promise for the development of new and effective therapies for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Adamantanediol CAS 5001-18-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1,3-Adamantanediol [zhongbangxcl.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. CAS # 37677-93-3, 1,3-Bis(4-hydroxyphenyl)adamantane, 1,3-Bis(p-hydroxyphenyl)adamantane, 4,4'-(1,3-Adamantanediyl)bisphenol, Adamantate - chemBlink [chemblink.com]
- 5. 1,3-Bis(4-hydroxyphenyl)adamantane | 37677-93-3 | Benchchem [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. [enamine.net \[enamine.net\]](#)
- 15. [dissolutiontech.com \[dissolutiontech.com\]](#)
- 16. [ps.tbzmed.ac.ir \[ps.tbzmed.ac.ir\]](#)
- 17. 1,3-Adamantanediol | C10H16O2 | CID 573829 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 18. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 19. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 20. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 21. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF- κ B signaling - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 22. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00284B [\[pubs.rsc.org\]](#)
- To cite this document: BenchChem. [Physicochemical Properties of 1,3-Disubstituted Adamantane Derivatives: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095918#physicochemical-properties-of-1-3-disubstituted-adamantane-derivatives\]](https://www.benchchem.com/product/b095918#physicochemical-properties-of-1-3-disubstituted-adamantane-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com